molecular formula C9H7NO2 B1625604 4-Hydroxybenzoylacetonitrile CAS No. 70591-87-6

4-Hydroxybenzoylacetonitrile

Cat. No. B1625604
CAS RN: 70591-87-6
M. Wt: 161.16 g/mol
InChI Key: ZGTRHIKPTOSLKT-UHFFFAOYSA-N
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Description

4-Hydroxybenzoylacetonitrile, also known as 3-(4-Hydroxyphenyl)-3-oxopropanenitrile or 4-(Cyanoacetyl)phenol, is a chemical compound with the CAS Number: 70591-87-6 . It has a molecular weight of 161.16 and its IUPAC name is 3-(4-hydroxyphenyl)-3-oxopropanenitrile .


Molecular Structure Analysis

The molecular structure of 4-Hydroxybenzoylacetonitrile contains 19 bonds in total; 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 ketone (aromatic), 1 nitrile (aliphatic), and 1 aromatic hydroxyl .


Physical And Chemical Properties Analysis

4-Hydroxybenzoylacetonitrile is a solid powder at ambient temperature . It has a boiling point of 189-192 degrees Celsius .

Safety and Hazards

4-Hydroxybenzoylacetonitrile is classified as harmful to aquatic life and toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant .

Mechanism of Action

Target of Action

4-Hydroxybenzoylacetonitrile, also known as 3-(4-Hydroxyphenyl)-3-oxopropanenitrile, is a complex compound with a variety of potential targets. One of the primary targets of this compound is the 4-hydroxybenzoyl-CoA thioesterase enzyme . This enzyme plays a crucial role in the metabolism of certain aromatic compounds .

Mode of Action

This interaction could potentially alter the metabolic pathways that the enzyme is involved in .

Biochemical Pathways

4-Hydroxybenzoylacetonitrile may affect several biochemical pathways. In particular, it is involved in the biodegradation of 4-hydroxybenzoate . In this process, 4-hydroxybenzoate is hydroxylated to form protocatechuate, which is then either cleaved in ortho- and/or meta-positions or decarboxylated to form catechol . These compounds are then funneled into the TCA cycle .

Result of Action

The molecular and cellular effects of 4-Hydroxybenzoylacetonitrile’s action would depend on its specific interactions with its target enzyme and the subsequent changes in biochemical pathways. These effects could potentially include alterations in the metabolism of certain aromatic compounds .

properties

IUPAC Name

3-(4-hydroxyphenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTRHIKPTOSLKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00500934
Record name 3-(4-Hydroxyphenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Hydroxyphenyl)-3-oxopropanenitrile

CAS RN

70591-87-6
Record name 3-(4-Hydroxyphenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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